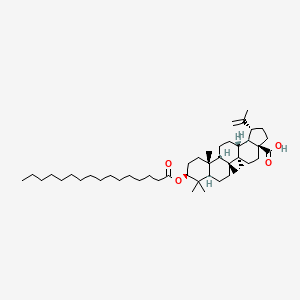

Betulinic acid palmitate

Description

Properties

Molecular Formula |

C46H78O4 |

|---|---|

Molecular Weight |

695.1 g/mol |

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hexadecanoyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C46H78O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-39(47)50-38-27-28-43(6)36(42(38,4)5)26-29-45(8)37(43)24-23-35-40-34(33(2)3)25-30-46(40,41(48)49)32-31-44(35,45)7/h34-38,40H,2,9-32H2,1,3-8H3,(H,48,49)/t34-,35+,36-,37+,38-,40+,43-,44+,45+,46-/m0/s1 |

InChI Key |

MWHXKEDEGAOXTB-KUSSNGGKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)O)C(=C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)O)C(=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Betulinic Acid Palmitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant attention for its diverse pharmacological activities, most notably its potent anti-cancer properties. Its therapeutic potential, however, is often hampered by poor bioavailability. To address this limitation, synthetic modifications have been explored, leading to the development of derivatives such as Betulinic Acid Palmitate (Pal-BA). This esterification with palmitic acid aims to enhance the compound's lipophilicity and, consequently, its cellular uptake and efficacy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inducing apoptosis and modulating key cellular signaling pathways. The information presented herein is synthesized from numerous in vitro studies and is intended to serve as a foundational resource for researchers in oncology and drug development.

Introduction

Betulinic acid (BA) is a promising natural product that exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells[1]. Its primary mode of action is the induction of apoptosis through the mitochondrial pathway[1][2]. The esterification of betulinic acid with fatty acids, such as palmitic acid, is a strategic approach to improve its pharmacotoxicological profile and enhance its anticancer activities[3]. This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, operating through mechanisms that largely mirror its parent compound but with potentially enhanced efficacy[3].

Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through in vitro assays.

| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | Reference |

| MCF-7 | Breast Adenocarcinoma | > 100 | 79.54 | [3] |

| HT-29 | Colorectal Adenocarcinoma | 77.21 | 60.25 | [3] |

| NCI-H460 | Non-small Cell Lung Adenocarcinoma | > 100 | 91.36 | [3] |

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This process is primarily mediated through the intrinsic mitochondrial pathway.

Mitochondrial Pathway of Apoptosis

Betulinic acid and its derivatives directly target the mitochondria, leading to a cascade of events that culminate in cell death. This process involves the depolarization of the mitochondrial membrane, followed by the release of pro-apoptotic factors like cytochrome c into the cytoplasm. The released cytochrome c then activates a cascade of caspases, which are the key executioners of apoptosis.

Caspase Activation

Studies on fatty acid esters of betulinic acid have confirmed that their cytotoxic effects are associated with the activation of caspase-3 and caspase-7[3]. These effector caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Modulation of Cellular Signaling Pathways

While direct mitochondrial action is a key feature, the pro-apoptotic activity of betulinic acid and its derivatives is also regulated by their influence on critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, contributing to tumorigenesis. Betulinic acid has been shown to inhibit this pathway by downregulating the expression of PI3K and suppressing the phosphorylation of Akt[1][2]. This inhibition prevents the downstream activation of mTOR and its targets, which are involved in protein synthesis and cell growth. The suppression of this pro-survival pathway sensitizes cancer cells to apoptosis.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and anti-apoptotic responses. In many cancer cells, NF-κB is constitutively active, contributing to chemoresistance. Betulinic acid has been demonstrated to inhibit the activation of NF-κB[4][5]. It achieves this by preventing the degradation of the inhibitory protein IκBα, which otherwise allows the translocation of NF-κB to the nucleus to activate target gene expression. By suppressing NF-κB activity, this compound can reduce the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Caspase-3/-7 Activity Assay

This assay quantifies the activity of the key executioner caspases, 3 and 7.

-

Procedure:

-

Seed cells in a 48-well plate and treat with this compound at approximately 1.5 times the IC50 concentration for 24 and 72 hours.

-

After incubation, collect and centrifuge the cells.

-

Resuspend the cells in 50 µL of ice-cold lysis buffer and incubate for 30 minutes at 4°C.

-

Use a commercial caspase-3/-7 activity assay kit according to the manufacturer's instructions, which typically involves adding a luminogenic or fluorogenic substrate for caspase-3/-7.

-

Measure the luminescence or fluorescence using a plate reader.

-

Normalize the results to the protein concentration of the cell lysates.

-

Conclusion

This compound represents a promising synthetic derivative of a naturally occurring anticancer agent. Its mechanism of action is centered on the induction of apoptosis via the intrinsic mitochondrial pathway, characterized by the activation of caspase-3 and -7. Furthermore, its efficacy is likely enhanced by the modulation of key pro-survival signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. The enhanced lipophilicity of this compound may lead to improved cellular uptake and more potent anticancer effects compared to its parent compound. Further research, including in vivo studies and more detailed analyses of its effects on a wider range of signaling molecules, is warranted to fully elucidate its therapeutic potential and to advance its development as a novel anticancer agent.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betulinic acid as new activator of NF-kappaB: molecular mechanisms and implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Betulinic Acid Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic acid, a pentacyclic triterpene, has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anti-cancer and anti-HIV properties. To enhance its therapeutic potential and improve its bioavailability, various derivatives have been synthesized. Among these, betulinic acid palmitate, an ester formed between betulinic acid and palmitic acid, is of considerable interest. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the experimental protocols and data interpretation involved in confirming its chemical structure.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of betulinic acid with palmitoyl chloride. A general protocol is as follows:

Experimental Protocol: Synthesis

-

Dissolution: Betulinic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: 4-Dimethylaminopyridine (DMAP) and triethylamine (TEA) are added to the solution as a catalyst and a base, respectively.

-

Acylation: Palmitoyl chloride is added dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Structure Elucidation

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are employed to elucidate the connectivity of atoms in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. Key signals confirming the formation of this compound include:

-

A downfield shift of the proton at the C-3 position of the betulinic acid backbone, indicating the formation of an ester linkage at this position.

-

The appearance of signals corresponding to the long alkyl chain of the palmitate moiety.

-

Characteristic signals for the triterpenoid skeleton of betulinic acid.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Significant signals for this compound include:

-

The appearance of a carbonyl carbon signal from the ester group.

-

Signals corresponding to the carbons of the palmitate chain.

-

Characteristic signals for the 30 carbons of the betulinic acid scaffold.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-3 | ~4.5 |

| H-29a, H-29b | ~4.7, ~4.6 |

| Palmitate CH₂ (α to C=O) | ~2.3 |

| Palmitate terminal CH₃ | ~0.9 |

| Other triterpene protons | 0.7 - 3.0 |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~81.0 |

| C-28 (COOH) | ~180.0 |

| C-20 | ~150.0 |

| C-29 | ~110.0 |

| Ester C=O | ~173.0 |

| Palmitate carbons | 14.0 - 34.0 |

| Other triterpene carbons | 14.0 - 60.0 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.

The ESI mass spectrum of this compound will show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode). High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [C₄₆H₇₈O₄+H]⁺ | 695.5873 | Data dependent on experimental results |

| [C₄₆H₇₈O₄+Na]⁺ | 717.5692 | Data dependent on experimental results |

| [C₄₆H₇₈O₄-H]⁻ | 693.5716 | Data dependent on experimental results |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: A standard FTIR spectrometer is used to record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

The FTIR spectrum of this compound will show characteristic absorption bands that confirm the presence of both the triterpenoid and the palmitate moieties.

Table 4: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-2500 (broad) | O-H stretch | Carboxylic acid |

| ~2920, ~2850 | C-H stretch | Alkanes |

| ~1730 | C=O stretch | Ester |

| ~1690 | C=O stretch | Carboxylic acid |

| ~1640 | C=C stretch | Alkene |

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Conclusion

The structure elucidation of this compound is a systematic process that combines chemical synthesis with a suite of powerful spectroscopic techniques. Through the careful analysis of NMR, MS, and FTIR data, the covalent attachment of the palmitate chain to the C-3 position of the betulinic acid scaffold can be unequivocally confirmed. This detailed structural information is paramount for understanding its structure-activity relationship and for the further development of this promising compound as a therapeutic agent.

A Technical Guide to the Natural Sources of Betulinic Acid and its Palmitate Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of betulinic acid and its derivatives, with a special focus on its palmitate form. The document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key biological signaling pathways, offering a comprehensive resource for researchers in drug discovery and development.

Natural Sources of Betulinic Acid

Betulinic acid, a pentacyclic triterpenoid, is widely distributed in the plant kingdom.[1] Its prevalence is particularly high in the bark of several tree species. This section details the primary botanical sources of this valuable bioactive compound.

Betula Species (Birch)

The most well-documented and abundant source of betulinic acid is the bark of birch trees (Betula spp.).[1][2] While betulin is the major triterpenoid in birch bark, betulinic acid is also present in significant quantities.[3] The concentration of these compounds can vary depending on the specific birch species, geographical location, and time of harvest.[2]

Ziziphus Species (Jujube)

Various parts of the jujube plant (Ziziphus spp.), including the fruits, seeds, and bark, are known to contain betulinic acid.[4][5][6] Studies have shown that wild jujube fruits can be a rich source of this triterpenoid.[5]

Syzygium Species

Several species within the Syzygium genus have been identified as sources of betulinic acid.[7][8] For instance, research has demonstrated its presence in the leaves of Syzygium aromaticum (clove).

Other Notable Sources

Betulinic acid has also been isolated from a variety of other plants, including:

-

Dillenia indica (Elephant Apple)[9]

-

Lamiaceae family (e.g., rosemary, sage)[10]

-

Platanus species (Plane tree)

-

Diospyros species[1]

Quantitative Analysis of Betulinic Acid in Natural Sources

| Plant Source | Part of Plant | Concentration of Betulinic Acid | Reference |

| Betula pendula (Silver Birch) | Bark | 10.60 - 12.78 mg/g | [11] |

| Ziziphus mauritiana | Wild Fruits | Up to 0.922% w/w | [5][12] |

| Ziziphus nummularia | Wild Fruits | Up to 0.335% w/w | [5][12] |

| Dillenia indica | Bark | Up to 0.91% w/w (optimized extraction) | [9] |

| Syzygium aromaticum | Leaves | Not specified | |

| Ziziphus jujuba | Seeds and Leaves | 51.93 - 61.81 ppm (optimized extraction) | [4] |

Betulinic Acid Palmitate: A Note on its Natural Occurrence

While betulinic acid is a well-documented natural product, the natural occurrence of its palmitate derivative is not well-established in scientific literature. Most studies involving this compound focus on its synthetic preparation to enhance the biological activity and lipophilicity of the parent compound.[13][14] Fatty acid esters of other triterpenoids have been isolated from various plants, suggesting the possibility of naturally occurring betulinic acid esters.[15][16] However, to date, there is no direct and conclusive evidence of this compound as a naturally occurring compound in the primary plant sources of betulinic acid.

Research has shown that synthetic fatty acid esters of betulinic acid, including the palmitate, exhibit potent cytotoxic effects against various cancer cell lines.[14] These synthetic derivatives are a promising area of research for developing new anticancer agents with improved pharmacological profiles.[13]

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of betulinic acid from plant materials, as cited in the literature.

Extraction of Betulinic Acid from Birch Bark

Objective: To extract betulin and betulinic acid from the bark of Betula species.

Materials and Reagents:

-

Dried and powdered birch bark

-

Organic solvents (e.g., n-hexane, ethanol, methanol, ethyl acetate, dichloromethane)[17]

-

Sodium hydroxide (for alkaline hydrolysis method)

-

Extraction apparatus (e.g., Soxhlet extractor, ultrasonic bath, microwave extractor)

Protocol 1: Solvent Extraction (General Method) [17]

-

Place the powdered birch bark in a Soxhlet apparatus.

-

Extract with a suitable organic solvent (e.g., n-hexane) for several hours.

-

Concentrate the extract under reduced pressure to obtain a crude extract.

-

The crude extract can be further purified using chromatographic techniques.

Protocol 2: Microwave-Assisted Extraction (MAE) from Dillenia indica [9]

-

Mix the powdered bark of Dillenia indica with a suitable solvent.

-

Perform extraction under optimized conditions:

-

Temperature: 90°C

-

Microwave Power: 200 W

-

Extraction Time: 15 minutes

-

-

Filter the extract and evaporate the solvent to yield the crude extract.

Quantification of Betulinic Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of betulinic acid in a plant extract.

Instrumentation and Conditions:

-

HPLC System: With a UV detector

-

Column: C18 reversed-phase column

-

Mobile Phase: Acetonitrile/water mixture (e.g., 85:15, v/v)[18]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: 35°C

Procedure:

-

Prepare a standard solution of betulinic acid of known concentration.

-

Prepare the sample solution by dissolving the crude extract in a suitable solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the betulinic acid peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of betulinic acid in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Biological Signaling Pathways of Betulinic Acid

Betulinic acid exhibits a range of biological activities, most notably anticancer and anti-inflammatory effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anticancer Activity: Induction of Apoptosis via the Mitochondrial Pathway

Betulinic acid is a potent inducer of apoptosis in various cancer cell lines.[19][20] Its primary mechanism of action involves the direct targeting of mitochondria, leading to the activation of the intrinsic apoptotic pathway.[19][20]

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Betulinic acid has demonstrated significant anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[21][22][23] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By blocking this pathway, betulinic acid can reduce the production of inflammatory mediators.[21][22][23]

Conclusion

Betulinic acid is a readily available natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation research. While its palmitate derivative is primarily a product of synthetic modification, the study of such derivatives opens new avenues for enhancing the efficacy of this promising natural compound. The information compiled in this guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of betulinic acid and its analogues in drug development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Medicinal plants of the genus Betula—Traditional uses and a phytochemical–pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. Genus Ziziphus for the treatment of chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Traditional uses, pharmacological activities, and phytochemical constituents of the genus Syzygium: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. mdpi.com [mdpi.com]

- 12. Estimation of betulinic acid from wild fruit extracts of Ziziphus mauritiana and Ziziphus nummularia from different regions of North India by a validated high-performance thin-layer chromatography method | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triterpene Esters: Natural Products from Dorstenia arifolia (Moraceae) [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. nstchemicals.com [nstchemicals.com]

- 18. greenmedinfo.com [greenmedinfo.com]

- 19. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Unveiling the Cytotoxic Potential of Betulinic Acid Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic acid, a naturally occurring pentacyclic triterpene, has garnered significant attention in oncology for its potent anti-tumor properties. However, its therapeutic application is often hampered by poor bioavailability. To overcome this limitation, structural modifications, such as esterification with fatty acids, have been explored. This technical guide delves into the cytotoxic properties of a promising derivative, Betulinic acid palmitate. We will explore its mechanism of action, summarize its cytotoxic efficacy against various cancer cell lines, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways involved in its activity.

Introduction

Betulinic acid, primarily sourced from the bark of the white birch tree, exhibits selective cytotoxicity against a range of cancer cell lines.[1] Its mode of action is predominantly centered on the induction of apoptosis through the mitochondrial pathway.[1] The esterification of betulinic acid with palmitic acid to form this compound (Pal-BA) is a strategic chemical modification aimed at enhancing its lipophilicity and, consequently, its bioavailability and potential therapeutic efficacy.[2][3] This guide provides an in-depth examination of the cytotoxic characteristics of this compound.

Cytotoxic Activity of this compound

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. For comparative purposes, the IC50 values of the parent compound, Betulinic acid (BA), and a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), are also included.

| Compound | Cell Line | IC50 (µM) after 48h |

| This compound (Pal-BA) | MCF-7 | 48.56 |

| HT-29 | 40.21 | |

| NCI-H460 | 45.88 | |

| Betulinic acid (BA) | MCF-7 | 54.97 |

| HT-29 | 44.12 | |

| NCI-H460 | 50.19 | |

| 5-Fluorouracil (5-FU) | MCF-7 | 30.79 |

| HT-29 | 35.48 | |

| NCI-H460 | 40.25 |

Data extracted from Milan et al., 2024.[2]

Mechanism of Action: Induction of Apoptosis

Betulinic acid and its derivatives, including the palmitate ester, primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is mediated through the intrinsic mitochondrial pathway and involves the modulation of key signaling cascades.

Mitochondrial Pathway of Apoptosis

Betulinic acid directly targets the mitochondria, leading to the disruption of the mitochondrial membrane potential.[1] This event triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, which are the key executioners of apoptosis.

Modulation of Signaling Pathways

PI3K/Akt Pathway: Betulinic acid has been shown to downregulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is crucial for cell survival and proliferation, and its inhibition by Betulinic acid contributes to its pro-apoptotic effects.

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a significant role in regulating inflammatory responses and cell survival. Betulinic acid has been reported to modulate NF-κB activity, which can influence the apoptotic response in a cell-type-specific manner.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cytotoxic properties of this compound.

Cell Culture

-

Human breast adenocarcinoma (MCF-7), human colorectal adenocarcinoma (HT-29), and non-small cell lung carcinoma (NCI-H460) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (Alamar Blue Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 75, and 100 µM) for 24 and 48 hours. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Following the incubation period, add Alamar blue reagent (10% of the total volume) to each well.

-

Incubate the plates for 4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assessment

-

Grow cells on coverslips in a 6-well plate and treat with the IC50 concentration of this compound for 48 hours.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

Stain the cell nuclei with 4',6-diamidino-2-phenylindole (DAPI) solution (1 µg/mL) for 5 minutes in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides with a mounting medium.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

-

Seed cells in a 96-well white-walled plate and treat with the IC50 concentration of this compound for 48 hours.

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to cell culture medium.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Measure the luminescence using a microplate reader.

-

An increase in luminescence indicates an increase in caspase-3/-7 activity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Signaling Pathways

Caption: Signaling pathways modulated by this compound leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Anti-inflammatory Potential of Betulinic Acid Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic acid, a pentacyclic triterpene, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects. Esterification of betulinic acid, particularly with fatty acids such as palmitic acid, represents a promising strategy to enhance its bioavailability and therapeutic efficacy. This technical guide provides an in-depth exploration of the anti-inflammatory potential of betulinic acid palmitate. While direct quantitative data for the palmitate ester is limited in current literature, this document extrapolates from the extensive research on its parent compound, betulinic acid, to delineate its probable mechanisms of action, key molecular targets, and relevant experimental models. This guide aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the development of novel and safer therapeutic agents.

Betulinic acid (BA), a naturally occurring pentacyclic triterpenoid found in the bark of several plant species, has demonstrated a broad spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2][3] Its anti-inflammatory effects are attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[2][4] However, the therapeutic application of betulinic acid is often hampered by its poor solubility and low bioavailability.

To overcome these limitations, researchers have explored the synthesis of various betulinic acid derivatives, including fatty acid esters. This compound, an ester of betulinic acid and palmitic acid, is a lipophilic derivative that is hypothesized to exhibit enhanced cellular uptake and improved pharmacokinetic properties. This guide focuses on the anti-inflammatory potential of this compound, drawing upon the established mechanisms of its parent compound.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of betulinic acid, and by extension its palmitate ester, is believed to be mediated through the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzymes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2]

Betulinic acid has been shown to inhibit the activation of the NF-κB pathway.[2][5] It is proposed that this compound would similarly interfere with this pathway by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[6] This, in turn, would lead to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[5]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[2] Activation of these pathways leads to the production of pro-inflammatory cytokines and enzymes.

Studies have indicated that betulinic acid can suppress the phosphorylation of ERK, JNK, and p38 MAPKs in response to inflammatory stimuli.[2] It is therefore plausible that this compound exerts its anti-inflammatory effects, at least in part, by downregulating these MAPK signaling cascades.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The COX-2 isoform is inducible and its expression is upregulated at sites of inflammation. Betulinic acid has been reported to inhibit COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins.[7][8] While specific IC50 values for this compound are not available, the inhibitory effect on COX-2 is a likely contributor to its overall anti-inflammatory profile.

Quantitative Data on Anti-inflammatory Activity

While extensive quantitative data for this compound is not yet available in the public domain, the following tables summarize the anti-inflammatory activity of the parent compound, betulinic acid, in various in vitro and in vivo models. This data provides a benchmark for the expected potency of its palmitate ester.

Table 1: In Vitro Anti-inflammatory Activity of Betulinic Acid

| Assay | Cell Line | Stimulant | Measured Parameter | Result | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | NO Levels | Inhibition of NO production | [2] |

| Cytokine Production | RAW 264.7 Macrophages | LPS | IL-6, TNF-α Levels | Reduction in IL-6 and TNF-α secretion | [5] |

| COX-2 Activity | Murine Macrophages | - | COX-2 Enzyme Activity | Inhibition of COX-2 | [7][8] |

| NF-κB Activation | Various | TNF-α, etc. | p65 Nuclear Translocation | Inhibition of NF-κB activation | [2][6] |

Table 2: In Vivo Anti-inflammatory Activity of Betulinic Acid

| Animal Model | Species | Induction Agent | Administration Route | Dosage Range | Observed Effect | Reference |

| Paw Edema | Mouse | Carrageenan | Oral | 10-100 mg/kg | Reduction in paw volume | [2] |

| Acute Lung Injury | Rat | LPS | Oral | 25 mg/kg | Attenuation of lung inflammation | [9][10] |

| Acute Pancreatitis | Mouse | Cerulein | Intraperitoneal | 10 mg/kg | Reduction in pancreatic inflammation | [5] |

Disclaimer: The quantitative data presented above is for Betulinic Acid, the parent compound of this compound. Specific quantitative data for the palmitate ester is not available in the reviewed literature. These values should be considered as indicative of the potential activity of the parent molecule.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory potential of compounds like this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).

4.1.1. Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

4.1.2. Measurement of Nitric Oxide (NO) Production

-

After the incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

4.1.3. Measurement of Cytokine Levels (ELISA)

-

Collect the cell culture supernatant as described above.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's protocol for the specific ELISA kit. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and a substrate solution.

-

Measure the absorbance at the appropriate wavelength and determine the cytokine concentrations based on a standard curve.

4.1.4. Western Blot Analysis for NF-κB and MAPK Pathways

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

4.2.1. Animals and Treatment

-

Use male Wistar rats or Swiss albino mice weighing between 150-200g.

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups: a control group, a carrageenan-induced group, a positive control group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of this compound.

-

Administer this compound or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally 1 hour before the induction of inflammation.

4.2.2. Induction and Measurement of Edema

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the carrageenan-induced control group.

Conclusion and Future Directions

This compound holds considerable promise as a novel anti-inflammatory agent. Based on the extensive research on its parent compound, betulinic acid, it is highly probable that the palmitate ester exerts its effects through the inhibition of the NF-κB and MAPK signaling pathways, as well as the suppression of COX-2 activity. The enhanced lipophilicity of this compound may lead to improved bioavailability and therapeutic efficacy.

Future research should focus on obtaining direct quantitative data on the anti-inflammatory activity of this compound. This includes determining its IC50 values for COX-2 inhibition and quantifying its effects on cytokine production in various in vitro and in vivo models. Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to establish its safety profile and therapeutic window. The development of optimized formulations for this compound could further enhance its potential as a clinically viable treatment for a range of inflammatory disorders. This technical guide provides a solid foundation for researchers to embark on further investigations into this promising therapeutic candidate.

References

- 1. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]

- 2. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activities of Betulinic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Antagonism of betulinic acid on LPS-mediated inhibition of ABCA1 and cholesterol efflux through inhibiting nuclear factor-kappaB signaling pathway and miR-33 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Betulinic acid attenuates lipopolysaccharide-induced vascular hyporeactivity in the rat aorta by modulating Nrf2 antioxidative function - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Betulinic Acid Palmitate and its Role in Inducing Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic acid (BA), a naturally occurring pentacyclic triterpenoid found in the bark of several plant species, notably the white birch tree (Betula pubescens), has garnered significant attention in oncology research.[1][2] It exhibits selective cytotoxicity against a wide array of cancer cell lines while showing minimal toxicity to normal cells.[3][4] The primary mechanism underlying its anticancer effect is the induction of apoptosis, or programmed cell death.[3][5]

To enhance its therapeutic potential and bioavailability, chemical modifications of the betulinic acid scaffold have been explored. One such modification is esterification at the C-3 hydroxyl group. This guide focuses on Betulinic Acid Palmitate (BA-P), an ester derivative of betulinic acid and the 16-carbon saturated fatty acid, palmitic acid. Esterification with fatty acids can alter the lipophilicity and cellular uptake of the parent compound, potentially leading to enhanced biological activity.[6] Palmitate itself has been noted to trigger apoptosis through effects on mitochondria.[6] This document provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative data related to the pro-apoptotic role of the betulinic acid scaffold, with a specific focus on its palmitate derivative.

The Core Mechanism: Induction of the Mitochondrial Apoptosis Pathway

The predominant mechanism by which betulinic acid and its derivatives induce cell death is through the direct activation of the intrinsic, or mitochondrial, pathway of apoptosis.[3][7][8] This process is independent of the p53 tumor suppressor gene, making it a promising strategy for cancers with p53 mutations.[5] The signaling cascade is initiated within the cell and converges on the mitochondria.

The key events in this pathway are:

-

Generation of Reactive Oxygen Species (ROS): Treatment with betulinic acid often leads to an increase in intracellular ROS levels.[9][10] This oxidative stress acts as a crucial upstream signal that triggers mitochondrial damage.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): BA directly affects the mitochondria, leading to a loss of the mitochondrial membrane potential (ΔΨm).[10][11] This event is a critical point-of-no-return in the apoptotic process.

-

Regulation by Bcl-2 Family Proteins: The process is tightly controlled by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated and translocate to the mitochondria, while the expression of anti-apoptotic members like Bcl-2 and Bcl-xL is often downregulated.[11][12] This shift in balance favors permeabilization of the mitochondrial membrane.

-

Release of Apoptogenic Factors: The compromised mitochondrial membrane releases key pro-apoptotic proteins from the intermembrane space into the cytosol, most notably Cytochrome c and Smac/DIABLO.[1][7]

-

Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of ATP, oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase in this pathway.

-

Executioner Caspase Cascade: Activated Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7.[13] These enzymes are responsible for the final stages of apoptosis, cleaving a host of cellular substrates, which leads to the characteristic morphological changes of cell death, such as DNA fragmentation and membrane blebbing.[14]

Quantitative Data: Cytotoxicity and IC50 Values

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or viability. Studies have shown that betulinic acid and its derivatives exhibit potent activity against a wide range of cancer cell lines. Esterification with fatty acids has been shown to modulate this activity.

Table 1: IC50 Values of Betulinic Acid in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

|---|---|---|---|

| EPG85-257P | Gastric Carcinoma | 2.01 - 6.16 | [15] |

| EPP85-181P | Pancreatic Carcinoma | 3.13 - 7.96 | [15] |

| Me665/2/21 | Malignant Melanoma | ~3.4 | [16] |

| A375 | Malignant Melanoma | 65.9 | [17] |

| G-361 | Malignant Melanoma | 2.21 | [16] |

| MV4-11 | Leukemia | 2.03 - 3.16 |[13] |

Table 2: IC50 Values of Betulinic Acid Fatty Acid Esters

| Compound | Cell Line | Cancer Type | Incubation | IC50 (µM) | Reference(s) |

|---|---|---|---|---|---|

| This compound (Pal-BA) | A375 | Human Melanoma | 48h | > 100 | [17] |

| Butyryl-Betulinic Acid (But-BA) | A375 | Human Melanoma | 48h | 60.77 | [17] |

| Stearoyl-Betulinic Acid (St-BA) | A375 | Human Melanoma | 48h | > 100 | [17] |

| Butyryl-BA Liposome (But-BA-Lip) | MCF-7 | Breast Adenocarcinoma | 48h | 44.88 | [18] |

| Butyryl-BA Liposome (But-BA-Lip) | HT-29 | Colorectal Adenocarcinoma | 48h | 30.57 | [18] |

| Butyryl-BA Liposome (But-BA-Lip) | NCI-H460 | Large Cell Lung Cancer | 48h | 30.74 |[18] |

Note: The efficacy of derivatives can be highly dependent on the specific ester, cell line, and formulation (e.g., liposomal delivery). In one study, the butyryl ester showed higher activity than the palmitoyl and stearoyl esters against A375 melanoma cells.[17]

Experimental Protocols

The induction of apoptosis is confirmed and quantified using a variety of standard cell biology techniques. The Annexin V/Propidium Iodide assay is a cornerstone for differentiating between healthy, apoptotic, and necrotic cells.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This method is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19][20] Annexin V is a protein with a high affinity for PS and is labeled with a fluorophore. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, thus it serves as a marker for late apoptotic or necrotic cells with compromised membrane integrity.[19]

Materials and Reagents:

-

Cell culture medium, PBS (phosphate-buffered saline)

-

This compound (or other test compound)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 culture flasks or 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and an untreated control for a predetermined time (e.g., 24 or 48 hours).[20]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding flask.[20]

-

Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS to remove any remaining medium.[20]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V (-) / PI (-): Live, healthy cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[20]

-

Annexin V (-) / PI (+): Necrotic cells (rarely observed).

Complementary Assays

-

Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., Caspase-3, -7, -9) in cell lysates to confirm the activation of the caspase cascade.[13]

-

Western Blotting: This technique is used to detect changes in the expression levels of key apoptotic proteins, such as the cleavage of PARP, activation of caspases, and the relative levels of Bcl-2 family proteins (Bax, Bcl-2).[12]

-

Mitochondrial Membrane Potential (ΔΨm) Assays: Dyes like JC-1 or TMRE are used to measure the health of the mitochondria. A decrease in fluorescence intensity or a shift in fluorescence wavelength indicates depolarization of the mitochondrial membrane, an early event in apoptosis.[21]

Conclusion

Betulinic acid and its derivatives, including this compound, represent a promising class of experimental anticancer agents.[3] Their ability to selectively induce apoptosis in cancer cells, primarily through the direct activation of the mitochondrial pathway, offers a significant advantage, particularly in tumors that have developed resistance to conventional therapies.[4] The esterification of betulinic acid with fatty acids like palmitic acid is a viable strategy for creating novel derivatives with potentially improved pharmacological properties.[22][23] Further investigation into the specific structure-activity relationships, formulation strategies like liposomal encapsulation, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in oncology.[17][18]

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Betulin and betulinic acid in cancer research [jpccr.eu]

- 3. mdpi.com [mdpi.com]

- 4. Betulinic acid as apoptosis activator: Molecular mechanisms, mathematical modeling and chemical modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. scilit.com [scilit.com]

- 9. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Betulinic Acid Induces Apoptosis in Differentiated PC12 Cells Via ROS-Mediated Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of Mitochondrial Damage and Oxidative Stress in Apoptosis Induced by Betulin Plus Arsenic Trioxide in Neuroblastoma Cells | Anticancer Research [ar.iiarjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 15. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. blog.cellsignal.com [blog.cellsignal.com]

- 22. Synthesis and anticancer activity of novel betulinic acid and betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Bioavailability Challenge: A Technical Guide to Betulinic Acid Versus Betulinic Acid Palmitate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betulinic acid, a pentacyclic triterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-viral properties. However, its clinical translation is significantly hampered by poor aqueous solubility and consequently, low oral bioavailability. This technical guide provides an in-depth analysis of the bioavailability of Betulinic acid and explores the potential of its ester derivative, Betulinic acid palmitate, to overcome these limitations. While direct comparative in vivo pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes existing data for Betulinic acid and its other derivatives to infer the likely advantages of esterification with palmitic acid. This document summarizes quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

The Bioavailability Hurdle of Betulinic Acid

Betulinic acid's lipophilic nature contributes to its poor solubility in aqueous media, leading to low absorption from the gastrointestinal tract and rapid metabolism.[1][2][3] This results in suboptimal plasma concentrations when administered orally, thereby limiting its therapeutic efficacy.

Quantitative Pharmacokinetic Data for Betulinic Acid

Numerous studies have quantified the pharmacokinetic parameters of Betulinic acid, consistently demonstrating its low oral bioavailability. The data presented below is collated from various in vivo studies in animal models. It is crucial to note that direct comparison is challenging due to variations in experimental conditions such as animal species, dosage, and formulation.

| Parameter | Animal Model | Dosage and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Formulation | Reference |

| Betulinic Acid | CD-1 Mice | 250 mg/kg, IP | ~4.0 (serum) | 0.15 | - | Not specified | [4] |

| Betulinic Acid | CD-1 Mice | 500 mg/kg, IP | ~6.0 (serum) | 0.23 | - | Not specified | [4] |

| Betulinic Acid | Sprague Dawley Rats | 100 mg/kg, Oral | 1.16 ± 0.22 | - | 7.26 ± 1.65 | Free drug | |

| Betulinic Acid | Sprague Dawley Rats | 100 mg/kg, Oral | 4.54 ± 0.25 | - | 53.86 ± 7.79 | Spray-dried mucoadhesive microparticles |

As the table illustrates, formulation strategies can significantly enhance the oral bioavailability of Betulinic acid. The use of spray-dried mucoadhesive microparticles resulted in an approximately 4-fold increase in Cmax and a 7.4-fold increase in AUC compared to the free drug.

This compound: A Promising Prodrug Approach

To address the bioavailability challenge, researchers have explored various chemical modifications of the Betulinic acid scaffold. One common strategy is the synthesis of ester derivatives, such as this compound. The rationale behind this approach is that the ester linkage can mask the polar carboxylic acid group of Betulinic acid, thereby increasing its lipophilicity and potentially enhancing its absorption. Once absorbed, the ester bond is expected to be cleaved by endogenous esterases, releasing the active Betulinic acid.

Inferred Advantages of this compound

Based on the principles of prodrug design and data from other Betulinic acid derivatives, the following advantages can be inferred for this compound:

-

Increased Lipophilicity: The addition of the long-chain fatty acid, palmitic acid, is expected to significantly increase the lipophilicity of the molecule, potentially leading to improved membrane permeability and absorption.

-

Enhanced Oral Bioavailability: By masking the polar carboxylic acid group, the palmitate ester may bypass some of the barriers to oral absorption that limit the parent compound.

-

Sustained Release: The enzymatic cleavage of the ester bond could lead to a more sustained release of the active Betulinic acid in the body, potentially prolonging its therapeutic effect.

Experimental Protocols

The following sections outline the typical methodologies employed in the in vivo and in vitro evaluation of the bioavailability of Betulinic acid and its derivatives.

In Vivo Pharmacokinetic Studies

A representative experimental workflow for an in vivo pharmacokinetic study is depicted below.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Detailed Methodology:

-

Animal Models: Sprague Dawley rats or CD-1 mice are commonly used. Animals are typically fasted overnight before drug administration.

-

Drug Administration: Test compounds (Betulinic acid or its derivatives) are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with acetonitrile or methanol, followed by centrifugation.

-

Analytical Method: The concentration of the analyte in plasma is quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).

HPLC-MS/MS Analysis

Caption: Schematic of an HPLC-MS/MS system for bioanalysis.

Typical HPLC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium acetate) is typically employed.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the detection of Betulinic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used for quantification in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Signaling Pathways Modulated by Betulinic Acid

Betulinic acid exerts its pharmacological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for the rational design of more potent and bioavailable derivatives.

Apoptosis Induction Pathway

One of the most well-documented mechanisms of action of Betulinic acid is the induction of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway.

Caption: Betulinic acid-induced apoptosis via the mitochondrial pathway.

Betulinic acid directly targets the mitochondria, leading to the release of cytochrome c into the cytosol. This, in turn, activates caspase-9, which then activates the executioner caspase-3, ultimately leading to programmed cell death.

Inhibition of Angiogenesis and Metastasis

Betulinic acid has also been shown to inhibit angiogenesis and metastasis, key processes in tumor growth and spread.[4]

Caption: Inhibition of angiogenesis and metastasis by Betulinic acid.

Betulinic acid can inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), both critical regulators of angiogenesis.[4] It can also downregulate the activity of Matrix Metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix, which is a crucial step in metastasis.[4]

Conclusion and Future Directions

Betulinic acid holds immense therapeutic promise, but its poor oral bioavailability remains a significant obstacle to its clinical development. The synthesis of ester derivatives, such as this compound, represents a promising strategy to overcome this limitation. While direct comparative in vivo pharmacokinetic data for this compound is needed to definitively establish its superiority, the available evidence from other derivatives and the fundamental principles of medicinal chemistry strongly suggest that it would exhibit enhanced bioavailability compared to the parent compound.

Future research should focus on:

-

Conducting comprehensive in vivo pharmacokinetic studies to directly compare the bioavailability of Betulinic acid and this compound.

-

Evaluating the in vivo efficacy of this compound in relevant disease models.

-

Investigating the metabolism of this compound to confirm its conversion to the active Betulinic acid.

By addressing these key research questions, the scientific community can pave the way for the successful clinical translation of this promising natural product.

References

- 1. Pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Approaches to improve the oral bioavailability and effects of novel anticancer drugs berberine and betulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Betulinic Acid Palmitate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic acid, a naturally occurring pentacyclic triterpene, has garnered significant attention in oncological research for its selective cytotoxicity against various cancer cell lines. To enhance its lipophilicity and potential for improved cellular uptake, derivatives such as Betulinic acid palmitate have been synthesized. This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on this compound. It details its synthesis, characterization, and cytotoxic effects against several cancer cell lines. Furthermore, this guide outlines the experimental protocols for key in vitro assays and visualizes the putative signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction

Betulinic acid (BA), a lupane-type triterpenoid found predominantly in the bark of the white birch tree (Betula species), has demonstrated a wide spectrum of pharmacological activities, including potent antitumor effects[1][2]. Its ability to induce apoptosis in cancer cells, often through the mitochondrial pathway, makes it a promising candidate for cancer therapy[3][4]. However, the clinical translation of BA has been hampered by its low bioavailability[5]. To address this limitation, researchers have explored the synthesis of BA derivatives with improved physicochemical properties[6].

Esterification of the C-3 hydroxyl group of betulinic acid with fatty acids, such as palmitic acid, results in the formation of this compound (Pal-BA)[6]. This modification increases the lipophilicity of the parent compound, which may enhance its membrane permeability and cellular uptake. Preliminary in vitro studies suggest that Pal-BA retains cytotoxic activity against various cancer cell lines, acting as a dose- and time-dependent cytotoxic agent[5][6]. This guide summarizes the current knowledge on the in vitro evaluation of this compound, providing a technical resource for further investigation.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through the esterification of the C-3 hydroxyl group of betulinic acid with palmitoyl chloride.

Synthesis Protocol

A general procedure for the synthesis of Betulinic acid fatty acid esters involves the following steps[6][7]:

-

Dissolution: Dissolve 1 mmol of Betulinic acid in 20 mL of dichloromethane (DCM).

-

Catalyst Addition: Add 2 mmol of 4-dimethylaminopyridine (DMAP) to the solution and stir for 15 minutes.

-

Acylation: Slowly add 2 mmol of palmitoyl chloride to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, the crude product is purified using column chromatography on silica gel[8].

Characterization

The successful synthesis and purity of this compound are confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the structure of the ester. The 1H NMR spectrum of the ester derivative will show characteristic peaks for the protons of the betulinic acid backbone and the fatty acid chain. For instance, the two H30 protons from the BA backbone typically appear as two singlets around 4.74 and 4.61 ppm, and the H3 proton resonates around 4.47 ppm[6]. The CH2 protons adjacent to the ester group of the palmitate residue are expected to resonate around 2.30 ppm[6].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the synthesized compound, confirming its elemental composition[1][9].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of an ester carbonyl group is a key indicator of successful synthesis[9].

In Vitro Cytotoxicity

Preliminary in vitro studies have demonstrated the cytotoxic potential of this compound against several human cancer cell lines. The cytotoxic effect is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability[3].

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for this compound (Pal-BA) and its liposomal formulation (Pal-BA-Lip) against various cancer cell lines are summarized in the tables below.

| Cell Line | Treatment | Incubation Time (h) | IC50 (µM) | Reference |

| A375 (Melanoma) | Pal-BA | 48 | Not explicitly stated, but Pal-BA showed cytotoxic effects. | [6] |

| MCF-7 (Breast) | Pal-BA-Lip | 48 | > 100 | [5] |

| HT-29 (Colon) | Pal-BA-Lip | 48 | > 100 | [5] |

| NCI-H460 (Lung) | Pal-BA-Lip | 48 | > 100 | [5] |

Note: The available literature provides limited specific IC50 values for non-liposomal this compound across multiple cell lines and time points. The data for Pal-BA-Lip suggests that in this formulation, the IC50 is high, though the free compound may exhibit different activity.

Mechanism of Action: Induction of Apoptosis

Betulinic acid and its derivatives are known to induce apoptosis, or programmed cell death, in cancer cells[4]. This is a key mechanism contributing to their anticancer activity.

Apoptosis Induction by this compound

In vitro studies have shown that Betulinic acid's fatty acid esters, including the palmitate derivative, facilitate apoptosis in cancer cells. This is evidenced by:

-

Nuclear Morphological Changes: Treatment with these compounds leads to characteristic changes in the nucleus of cancer cells, which are indicative of apoptosis[5].

-

Caspase Activation: An increase in the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway, has been observed[5].

-

Regulation of Apoptotic Proteins: Betulinic acid esters have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[6].

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, the known mechanisms of its parent compound, Betulinic acid, provide a likely framework. Betulinic acid is known to primarily induce apoptosis through the intrinsic or mitochondrial pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity[3].

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

-